REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:12]([NH2:14])=[O:13])[C:5](=[CH:9][C:10]=1[F:11])[C:6]([OH:8])=O>C1(C)C=CC=CC=1>[F:11][C:10]1[CH:9]=[C:5]2[C:6](=[O:8])[NH:14][C:12](=[O:13])[C:4]2=[CH:3][C:2]=1[F:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(C(=O)O)=CC1F)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
The crystalline product was separated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(C(=O)NC2=O)=CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |